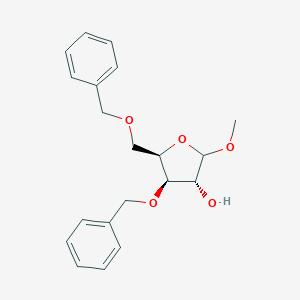

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Transformation and Synthesis Techniques

The compound has been utilized in sophisticated organic synthesis processes, showcasing its versatility as a building block for creating complex molecular architectures. For example, it has played a crucial role in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates through a series of reactions including Knoevenagel condensation, glycol cleavage, and selective protection steps. This process highlights the compound's utility in constructing enantiomerically pure cyclic structures, which are valuable in the development of pharmaceutical agents and natural product synthesis (Tadano et al., 1987).

Advanced Organic Synthesis Applications

In another instance, the compound facilitated the formal synthesis of tetrahydrolipstatin and tetrahydroesterastin, demonstrating its critical role in accessing key chiral building blocks for anti-tumor and anti-obesity agents. This work underscores the compound's importance in the synthesis of bioactive molecules, utilizing methodologies such as hydrolytic kinetic resolution (HKR) and sequential α-aminoxylation followed by olefination reactions (Tripathi & Kumar, 2012).

Contributions to Natural Product Synthesis

The compound's utility extends to the synthesis of natural product analogs and derivatives. For instance, it has been involved in creating a synthetic route to prenylphenols, which are compounds with significant biological activities. The methodology employed palladium-catalyzed coupling reactions, demonstrating the compound's versatility in facilitating complex transformations necessary for natural product synthesis (Tsukayama et al., 1993).

Utility in Stereocontrolled Synthetic Routes

Furthermore, the compound has contributed to the asymmetric synthesis of complex molecules, such as stemofoline, a potential precursor for therapeutically relevant compounds. The process utilized stereoselective Mannich reactions, showcasing the compound's role in achieving precise stereocontrol in synthetic chemistry, crucial for the synthesis of biologically active compounds (Thomas & Vickers, 2009).

特性

CAS番号 |

132487-16-2 |

|---|---|

製品名 |

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol |

分子式 |

C20H24O5 |

分子量 |

344.4 g/mol |

IUPAC名 |

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |

InChIキー |

SOWIHMANTOCUNZ-WRURNZQNSA-N |

異性体SMILES |

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

正規SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

同義語 |

METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)